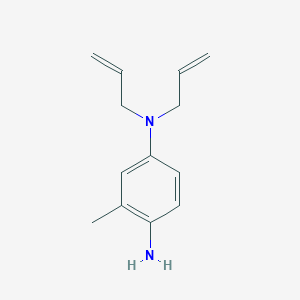

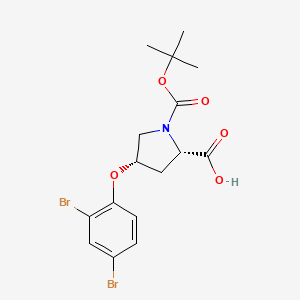

![molecular formula C18H22N2O2 B1398311 Ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate CAS No. 1220036-15-6](/img/structure/B1398311.png)

Ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves several steps including alkylation, esterification, and further alkylation . The lead compounds are integrated into an organic molecule by the combination principle. Then the integrated organic molecule is modified by bioisostere formation and modification with alkyl groups .Scientific Research Applications

Synthesis Technologies

- Ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino] benzoate, a related compound, has been synthesized using hydrazine hydrate reduction, showing high yield and potential for industrial production (Qiao-yun, 2012).

Molecular Structures and Interactions

- Studies on ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate revealed hydrogen-bonded supramolecular structures in various dimensions, demonstrating its potential in molecular engineering and design (Portilla et al., 2007).

Optical Nonlinear Properties

- Schiff base compounds derived from ethyl-4-amino benzoate were studied for their nonlinear refractive index and optical limiting properties, suggesting applications in optical technologies (Abdullmajed et al., 2021).

Antiplatelet Activity

- Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives have been explored for their antiplatelet activity, providing insights into developing new therapeutic agents (Chen et al., 2008).

Synthesis of Peptidyl Compounds

- A peptidyl compound using ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate has been synthesized, potentially useful as a proteinase inhibitor (Angelastro et al., 1992).

Antibacterial Activities

- Novel 2-Chloro-8-Methoxy-3-Aryl-[1,3] Benzoxazine derivatives using ethyl 4-((2-hydroxy-3-methoxybenzylidene)amino)benzoate showed significant antibacterial abilities, suggesting its use in antimicrobial applications (Shakir et al., 2020).

Asymmetric Synthesis

- The compound has been used in the asymmetric intramolecular Michael reaction, crucial for constructing chiral building blocks in enantioselective alkaloid synthesis (Hirai et al., 1992).

Mechanism of Action

Mode of Action

It’s known that reactions at the benzylic position of alkyl benzenes can involve free radical bromination, nucleophilic substitution, and oxidation . These reactions are influenced by the presence of a benzene ring, which affects the stability of radicals and carbocations .

Biochemical Pathways

It’s known that esters can react with ammonia and alkyl amines to yield amides in a reaction called aminolysis .

Properties

IUPAC Name |

ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-3-20(13-14-8-6-5-7-9-14)17-11-10-15(12-16(17)19)18(21)22-4-2/h5-12H,3-4,13,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFQBMVVONMOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

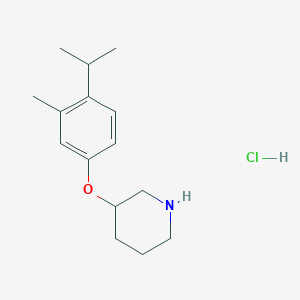

![1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398229.png)

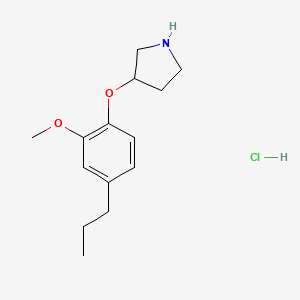

![1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1398230.png)

![3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1398239.png)

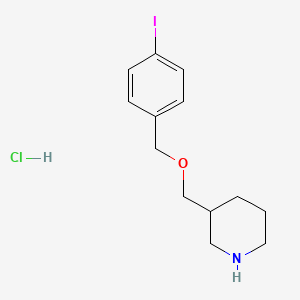

![4-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1398244.png)

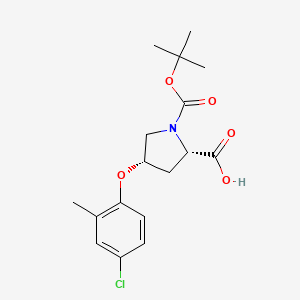

![Methyl (2S,4S)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398245.png)

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2,4-di(tert-butyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398246.png)

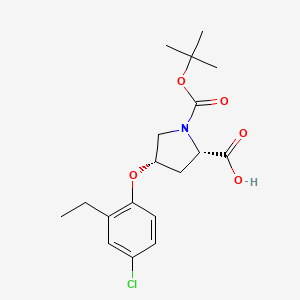

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398251.png)